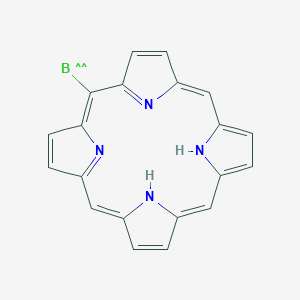
5-Boranylporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-borylporphyrin is a monoborylporphyrin and a meso-borylporphyrin.
Applications De Recherche Scientifique
Boron Neutron Capture Therapy (BNCT)
Boron neutron capture therapy is a targeted radiation therapy that uses boron-containing compounds to selectively destroy cancer cells. The mechanism involves the capture of thermal neutrons by boron atoms, resulting in the emission of high-energy alpha particles that can kill nearby cells.
- Case Study : A study highlighted the potential of 5-Boranylporphyrin as a promising agent for BNCT. The compound demonstrated effective tumor localization and significant cytotoxic effects upon neutron irradiation, making it a candidate for further clinical evaluation .
Photodynamic Therapy (PDT)
Photodynamic therapy utilizes light-activated compounds to produce reactive oxygen species that induce cell death. This compound's ability to absorb light and generate singlet oxygen makes it suitable for PDT applications.
- Research Findings : In vitro studies have shown that this compound can effectively induce apoptosis in cancer cells when activated by specific wavelengths of light. This property is attributed to its efficient singlet oxygen generation, which is crucial for the therapeutic efficacy of PDT .
Diagnostic Imaging
The unique optical properties of this compound also render it useful for imaging applications. Its fluorescence characteristics can be exploited for bioimaging, allowing for the visualization of biological processes at the cellular level.
- Application Example : Researchers have utilized this compound in fluorescence imaging studies to track cellular uptake and localization within tumor tissues, enhancing the understanding of drug delivery mechanisms .
Comparative Analysis Table
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Boron Neutron Capture Therapy | Neutron capture leading to cell death | Effective tumor localization and cytotoxicity |
| Photodynamic Therapy | Light activation producing reactive oxygen species | Induces apoptosis in cancer cells |
| Diagnostic Imaging | Fluorescence for visualization | Tracks cellular uptake in tumor tissues |
Propriétés
Formule moléculaire |
C20H13BN4 |
|---|---|
Poids moléculaire |
320.2 g/mol |
InChI |
InChI=1S/C20H13BN4/c21-20-18-7-5-16(24-18)10-14-3-1-12(22-14)9-13-2-4-15(23-13)11-17-6-8-19(20)25-17/h1-11,22-23H |
Clé InChI |
RTVHZRIAYRAECH-UHFFFAOYSA-N |
SMILES canonique |
[B]C1=C2C=CC(=N2)C=C3C=CC(=CC4=CC=C(N4)C=C5C=CC1=N5)N3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















